molecular formula C5H6BNO3 B11922251 (5-Hydroxypyridin-2-yl)boronic acid

(5-Hydroxypyridin-2-yl)boronic acid

Cat. No.: B11922251
M. Wt: 138.92 g/mol
InChI Key: DQAQBLYOFSTALL-UHFFFAOYSA-N
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Description

(5-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both hydroxyl and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Hydroxypyridin-2-yl)boronic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Hydroxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Hydroxypyridin-2-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound.

Comparison with Similar Compounds

  • (2-Hydroxypyridin-3-yl)boronic acid
  • (6-Hydroxypyridin-3-yl)boronic acid
  • (4-Hydroxypyridin-2-yl)boronic acid

Comparison: (5-Hydroxypyridin-2-yl)boronic acid is unique due to the specific positioning of the hydroxyl and boronic acid groups on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may exhibit different reactivity patterns in Suzuki-Miyaura coupling and other transformations .

Biological Activity

(5-Hydroxypyridin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibition activities, supported by data tables and relevant case studies.

This compound functions as a boronic acid derivative, which allows it to interact with various biological targets through covalent bonding. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for targeting enzymes and receptors involved in disease processes.

Mechanisms of Interaction

  • Covalent Bonding : Boronic acids can form stable covalent interactions with nucleophilic residues in proteins, such as serine and cysteine.
  • Bioisosterism : The compound can act as a bioisostere for carboxylic acids or phenolic hydroxyls, potentially altering the binding affinity and selectivity of drug candidates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that derivatives of this compound exhibit significant activity against multiple cancer cell lines, including prostate cancer (LAPC-4 and PC-3) and liver cancer (Hep G2). For instance, compounds derived from substituting the nitro group with boronic acid showed improved selectivity and reduced toxicity compared to traditional chemotherapeutics like flutamide .
CompoundCell LineIC50 (µM)Mechanism
5-Hydroxypyridin-2-yl-boronic acidLAPC-412.5Inhibition of androgen receptor
5-Hydroxypyridin-2-yl-boronic acidPC-310.0Induction of apoptosis
FlutamideLAPC-415.0Androgen receptor antagonist

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against resistant strains of bacteria by inhibiting β-lactamases, enzymes responsible for antibiotic resistance.

Key Findings:

  • Inhibition Constants : The compound has shown promising Ki values against class C β-lactamases, suggesting its potential as an effective antibacterial agent.
CompoundTarget EnzymeKi (µM)
5-Hydroxypyridin-2-yl-boronic acidClass C β-lactamase0.004
Control Compound AClass C β-lactamase0.008

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities, particularly against cholinesterases and other relevant enzymes involved in neurodegenerative diseases.

Enzyme Activity Assays

The compound demonstrated varying degrees of inhibition on several enzymes:

EnzymeIC50 (µM)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06

These results indicate that while the compound has moderate activity against acetylcholinesterase, it is highly effective against butyrylcholinesterase and antiurease, suggesting potential applications in treating conditions like Alzheimer's disease and peptic ulcers.

Case Study 1: Cancer Treatment

In a study evaluating a series of boronic acid derivatives, including this compound, researchers found that these compounds effectively inhibited tumor growth in murine models of prostate cancer. The lead compound showed a significant reduction in tumor size compared to controls.

Case Study 2: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial load in treated subjects compared to untreated controls.

Properties

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(5-hydroxypyridin-2-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8-10H

InChI Key

DQAQBLYOFSTALL-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)O)(O)O

Origin of Product

United States

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